molecular formula C21H17ClN2O7S B300655 4-chloro-3-{5-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid

4-chloro-3-{5-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid

Cat. No.: B300655
M. Wt: 476.9 g/mol
InChI Key: KFLAVTNBWHBATF-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-{5-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-{5-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Friedel-Crafts acylation followed by subsequent reactions to introduce the morpholinyl and thiazolidinylidene groups . The reaction conditions typically require the use of catalysts such as aluminum chloride and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-{5-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and morpholinyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-chloro-3-{5-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-3-{5-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-nitrobenzoic acid
  • 4-Chloro-3-sulfamoylbenzoic acid
  • 4-Morpholinobenzoic acid

Uniqueness

4-chloro-3-{5-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H17ClN2O7S

Molecular Weight

476.9 g/mol

IUPAC Name

4-chloro-3-[5-[(Z)-[3-(2-morpholin-4-yl-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C21H17ClN2O7S/c22-15-3-1-12(20(27)28)9-14(15)16-4-2-13(31-16)10-17-19(26)24(21(29)32-17)11-18(25)23-5-7-30-8-6-23/h1-4,9-10H,5-8,11H2,(H,27,28)/b17-10-

InChI Key

KFLAVTNBWHBATF-YVLHZVERSA-N

SMILES

C1COCCN1C(=O)CN2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)C(=O)O)Cl)SC2=O

Isomeric SMILES

C1COCCN1C(=O)CN2C(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)C(=O)O)Cl)/SC2=O

Canonical SMILES

C1COCCN1C(=O)CN2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)C(=O)O)Cl)SC2=O

Origin of Product

United States

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